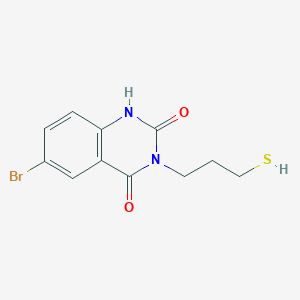![molecular formula C19H33ClO3Si2 B14265907 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride CAS No. 141818-63-5](/img/structure/B14265907.png)
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is a specialized organic compound used primarily in organic synthesis. It features a benzoyl chloride group substituted with two tert-butyl(dimethyl)silyl groups at the 3 and 4 positions of the benzene ring. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Formation of Benzoyl Chloride: The protected benzene derivative is then reacted with thionyl chloride (SOCl2) to introduce the benzoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Benzyl Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Applied in the modification of biomolecules for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The tert-butyl(dimethyl)silyl groups provide steric protection and stability to the molecule, allowing for selective reactions at the benzoyl chloride site .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar in structure but lacks the tert-butyl(dimethyl)silyl groups.
tert-Butyldimethylsilyl chloride: Used for silylation but does not contain the benzoyl chloride group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether group but differs in the aldehyde functionality.
Uniqueness
3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride is unique due to the presence of both tert-butyl(dimethyl)silyl groups and a benzoyl chloride group. This combination provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis .
Propriétés
| 141818-63-5 | |
Formule moléculaire |
C19H33ClO3Si2 |
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoyl chloride |
InChI |
InChI=1S/C19H33ClO3Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3 |
Clé InChI |
OFYSUQYRYUPROC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)Cl)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



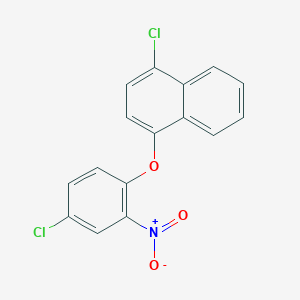
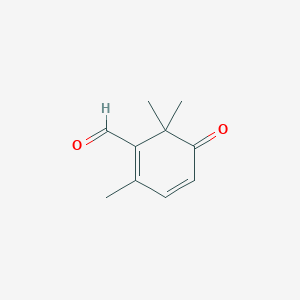
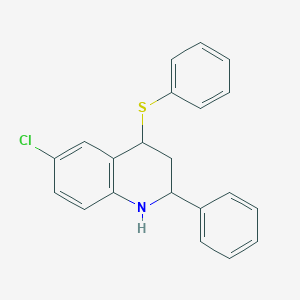
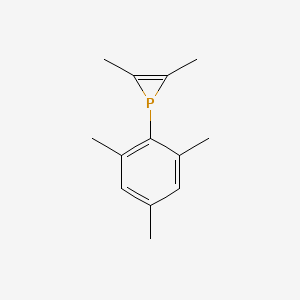
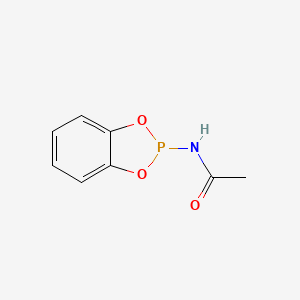

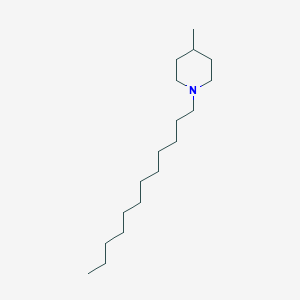
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
